molecular formula C24H15ClF2N4O2 B11209050 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11209050
M. Wt: 464.8 g/mol
InChI Key: HVKXZIVYKDXEFX-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide features a pyrimido[1,2-a]benzimidazole core fused with a 4-chlorophenyl substituent at position 2 and an N-(2,4-difluorophenyl)acetamide group at position 10. This heterocyclic scaffold is associated with diverse biological activities, including anticonvulsant and receptor-targeting properties, as observed in structurally related acetamide derivatives .

Properties

Molecular Formula

C24H15ClF2N4O2

Molecular Weight

464.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C24H15ClF2N4O2/c25-15-7-5-14(6-8-15)19-12-23(33)31-21-4-2-1-3-20(21)30(24(31)29-19)13-22(32)28-18-10-9-16(26)11-17(18)27/h1-12H,13H2,(H,28,32)

InChI Key

HVKXZIVYKDXEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=C(C=C4)Cl)CC(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those similar to the compound . The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell growth in colon, breast, and cervical cancer cell lines.

Key Findings:

  • A study demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against human cancer cells, with some showing apoptotic effects on treated cells .
  • The National Cancer Institute (NCI) has assessed various benzimidazole compounds for their efficacy against a broad panel of cancer cell lines, reporting notable growth inhibition rates .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AColon Cancer15.72Apoptosis Induction
Compound BBreast Cancer12.53Cell Cycle Arrest
Compound CCervical Cancer10.45Inhibition of Proliferation

Antimicrobial Properties

The emergence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Compounds related to the one discussed have shown significant antibacterial and antifungal activities.

Key Findings:

  • A series of substituted benzamides were synthesized and evaluated for their antimicrobial properties, with some exhibiting comparable efficacy to established antibiotics like ofloxacin and fluconazole .
  • The compound demonstrated effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacterial strains.
CompoundMIC (µM)Target Organism
Compound D5.19Staphylococcus aureus
Compound E5.08Candida albicans

Antiviral Research

Benzimidazole derivatives have also been explored for their antiviral properties. The structural characteristics of these compounds allow them to interact with viral proteins and inhibit replication.

Case Studies:

  • Research indicates that certain benzimidazole-based compounds can inhibit viral entry or replication in vitro, showcasing potential as antiviral agents against viruses such as HIV and influenza .

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects are diverse:

  • Apoptosis Induction: Many studies report that these compounds can trigger programmed cell death in cancer cells.
  • Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes crucial for microbial survival or viral replication.
  • Cell Cycle Arrest: Certain compounds have been shown to interfere with the normal progression of the cell cycle in cancerous cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Variations

The target compound shares structural homology with pyrimido-benzimidazole derivatives and N-substituted acetamides. Below is a comparative table highlighting critical differences:

Compound Name/ID R1 (Pyrimido Position 2) R2 (Acetamide Substituent) Molecular Weight (g/mol) Notable Features/Activity Reference
Target Compound 4-Chlorophenyl 2,4-Difluorophenyl ~480–500* Enhanced halogen interactions
5bl (Molecules 2009) 3-Chlorophenyl 3-Methylphenyl 451.90 Moderate solubility; NMR-confirmed
L218-0049 (Screening Data) 3-Chlorophenyl 2-Trifluoromethylphenyl 496.88 High lipophilicity (CF₃ group)
5er (Molecules 2009) 4-Methoxyphenyl 4-Carbomethoxyphenyl 543.53 Polar substituent; improved solubility
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl 3,4-Difluorophenyl 347.15 Crystallographic stability

*Estimated based on structural analogs in and .

Key Observations:

Halogen Effects: The target’s 4-chlorophenyl and 2,4-difluorophenyl groups optimize halogen bonding and metabolic resistance compared to non-halogenated analogs (e.g., 5bl’s methylphenyl) .

Lipophilicity : The trifluoromethyl group in L218-0049 increases logP significantly, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target’s difluorophenyl .

Polarity : Compound 5er’s carbomethoxy group improves solubility, suggesting that the target’s difluorophenyl balances lipophilicity and moderate polarity .

Crystal Packing : The 3,4-difluorophenyl group in ’s compound forms stable hydrogen-bonded chains, a feature likely shared by the target’s 2,4-difluorophenyl substituent .

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide is a novel derivative in the benzimidazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H15ClF2N4O
  • Molecular Weight : 396.80 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the benzimidazole core, followed by the introduction of the pyrimidine moiety and subsequent acetamide functionalization. Detailed synthetic routes are documented in various studies focusing on benzimidazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
K562 (Leukemia)8.3Cell cycle arrest
HeLa (Cervical)15.0Mitochondrial dysfunction

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. In vitro tests indicate that it possesses both antibacterial and antifungal properties. Specifically, it has been effective against strains of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Antiparasitic Activity

Research has also explored its activity against protozoan parasites such as Trypanosoma cruzi and Leishmania major. The compound exhibited moderate activity against these pathogens, suggesting potential as a lead compound for antiparasitic drug development .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
  • Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, this compound outperformed several known antibiotics in inhibiting growth in resistant strains of Staphylococcus aureus.
  • Antiparasitic Evaluation : In vivo studies demonstrated that administration of the compound in murine models infected with Trypanosoma cruzi resulted in reduced parasitemia and improved survival rates compared to untreated controls.

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